C.I. Acid Red 276

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azocarmine G2 is a synthetic dye, commonly used in various scientific and industrial applications. It is known for its vibrant red color and is often utilized in histological staining procedures. Azocarmine G2 is particularly effective in staining connective tissues, muscles, collagen fibers, glial cells, glomerular cells, chromatins, and erythrocytes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azocarmine G2 is synthesized by adding 2 grams of Azocarmine G powder dye to 200 milliliters of distilled water and heating the mixture until it boils. After cooling to room temperature, the solution is filtered, and 2 milliliters of concentrated acetic acid are added. The solution is stable for one year at room temperature or for two weeks if kept constantly at 56°C .

Industrial Production Methods

In industrial settings, the preparation of Azocarmine G2 involves similar steps but on a larger scale. The dye is produced in bulk quantities, ensuring consistency and quality. The process includes the use of high-grade raw materials and stringent quality control measures to maintain the dye’s purity and effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Azocarmine G2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields.

Common Reagents and Conditions

Common reagents used in reactions involving Azocarmine G2 include acetic acid, phosphomolybdic acid, and aniline. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure optimal results .

Major Products Formed

The major products formed from reactions involving Azocarmine G2 include various derivatives that are used in histological staining and other scientific applications. These products retain the dye’s vibrant color and staining properties, making them valuable in research and diagnostics.

Wissenschaftliche Forschungsanwendungen

Azocarmine G2 has a wide range of applications in scientific research. It is extensively used in histology and cytology for staining tissue samples. The dye is also employed in protein determination in acidic mediums, where it forms a purple-red complex . Additionally, Azocarmine G2 is used in environmental studies for the photodegradation of dyes in industrial effluents .

Wirkmechanismus

The mechanism of action of Azocarmine G2 involves its ability to bind to specific cellular components, allowing for effective staining and visualization. The dye interacts with proteins and other cellular structures, forming stable complexes that highlight the targeted areas. This interaction is facilitated by the dye’s molecular structure, which includes sulfonate groups that enhance its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azocarmine B: Similar in structure and application to Azocarmine G2, but with slight differences in staining properties.

Aniline Blue: Another dye used in histological staining, often as a counterstain to Azocarmine G2.

Alcian Blue: Used for staining acidic polysaccharides such as glycosaminoglycans in cartilages.

Uniqueness

Azocarmine G2 stands out due to its specific staining capabilities and stability under various conditions. Its ability to form stable complexes with proteins and other cellular components makes it particularly valuable in histological and cytological applications .

Eigenschaften

CAS-Nummer |

61901-44-8 |

|---|---|

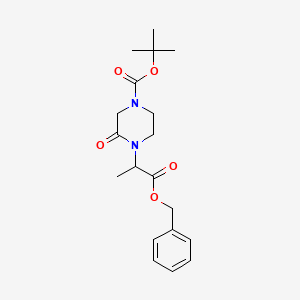

Molekularformel |

C28H21N3 |

Molekulargewicht |

399.5 g/mol |

IUPAC-Name |

N,7-diphenyl-12H-benzo[a]phenazin-5-amine |

InChI |

InChI=1S/C28H21N3/c1-3-11-20(12-4-1)29-25-19-27-28(23-16-8-7-15-22(23)25)30-24-17-9-10-18-26(24)31(27)21-13-5-2-6-14-21/h1-19,29-30H |

InChI-Schlüssel |

CWFJIFORSKDLNH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5N3C6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)

![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)

![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)